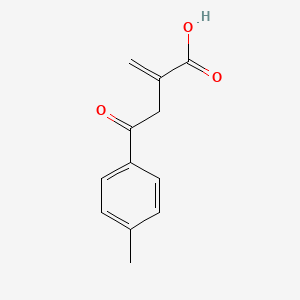
2-Methylidene-4-(4-methylphenyl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylidene-4-(4-methylphenyl)-4-oxobutanoic acid is an organic compound with a unique structure that features a methylene group adjacent to a ketone and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-4-(4-methylphenyl)-4-oxobutanoic acid typically involves the condensation of 4-methylbenzaldehyde with ethyl acetoacetate, followed by a decarboxylation step. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylidene-4-(4-methylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-carboxy-4-(4-methylphenyl)-4-oxobutanoic acid.
Reduction: Formation of 2-methylidene-4-(4-methylphenyl)-4-hydroxybutanoic acid.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Methylidene-4-(4-methylphenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-Methylidene-4-(4-methylphenyl)-4-oxobutanoic acid involves its interaction with various molecular targets. The methylene group can participate in Michael addition reactions, while the ketone group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylidene-4-phenyl-4-oxobutanoic acid
- 2-Methylidene-4-(4-chlorophenyl)-4-oxobutanoic acid
- 2-Methylidene-4-(4-methoxyphenyl)-4-oxobutanoic acid
Uniqueness
2-Methylidene-4-(4-methylphenyl)-4-oxobutanoic acid is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and modify its biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2-methylidene-4-(4-methylphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H12O3/c1-8-3-5-10(6-4-8)11(13)7-9(2)12(14)15/h3-6H,2,7H2,1H3,(H,14,15) |
Clé InChI |
SWFCMNDUPOTXGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)CC(=C)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Bromo-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B8789904.png)
![[(3-Ethylphenyl)amino]carbonitrile](/img/structure/B8789906.png)





